5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
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Overview
Description
5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a piperidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The reaction conditions typically include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins .
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide. These compounds share the pyridazine core but differ in their substituents, which gives them unique biological activities and applications
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
InChI |
InChI=1S/C21H24N4O3/c26-19-8-6-17(12-22-19)21(27)25-11-10-15(13-25)14-28-20-9-7-18(23-24-20)16-4-2-1-3-5-16/h1-5,7,9,15,17H,6,8,10-14H2,(H,22,26) |
InChI Key |
RHSZVZFQGKVMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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